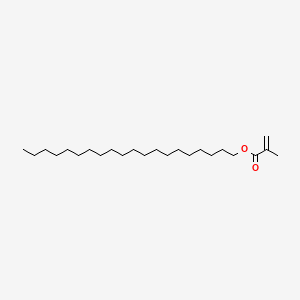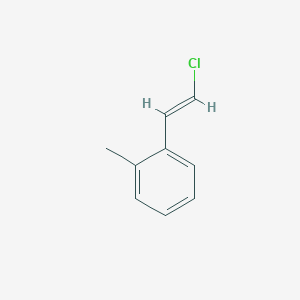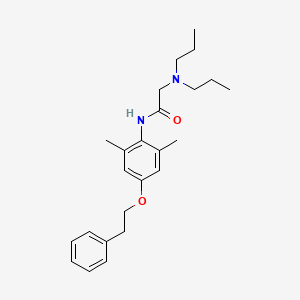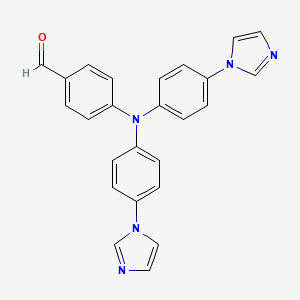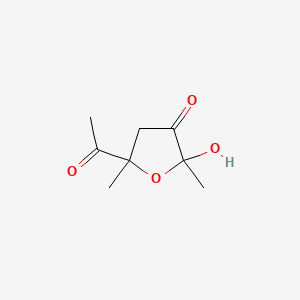
3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with various functional groups attached, making it a subject of interest in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone structure.
Substitution: The functional groups attached to the furanone ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce lactones. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Furanone, 5-methyl-: Similar structure but lacks the acetyl and hydroxy groups.
3(2H)-Furanone, 5-ethyl-2-hydroxy-: Contains an ethyl group instead of a dimethyl group.
3(2H)-Furanone, 5-propyl-2-hydroxy-: Contains a propyl group instead of a dimethyl group.
Uniqueness
3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
29549-78-8 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-acetyl-2-hydroxy-2,5-dimethyloxolan-3-one |
InChI |
InChI=1S/C8H12O4/c1-5(9)7(2)4-6(10)8(3,11)12-7/h11H,4H2,1-3H3 |
InChI Key |
TUYBNEBXRHKEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC(=O)C(O1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


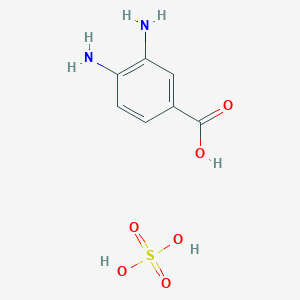
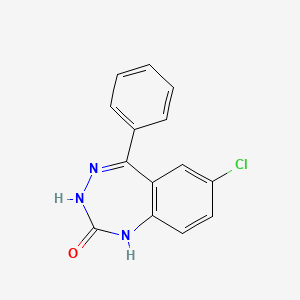

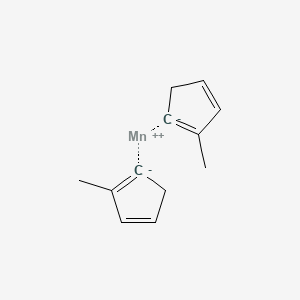
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
)-](/img/structure/B15341468.png)



